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Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249

This guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromobenzaldehyde, a key intermediate in various chemical syntheses. The information is
tailored for researchers, scientists, and professionals in the field of drug development and
chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for 3,5-Dibromobenzaldehyde.
This information has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
~9.9 s 1H yeep (
CHO)
Aromatic protons
~7.9 d 2H
(ortho to -CHO)
Aromatic proton (para
~7.8 t 1H g u

to -CHO)
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm

Assignment

~190 Carbonyl carbon (C=0)

~138 Aromatic carbon (C-CHO)

~137 Aromatic carbons (C-Br)

~130 Aromatic carbon (para to -CHO)
~123 Aromatic carbons (ortho to -CHO)

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
~2850, ~2750 Medium C-H stretch (aldehyde)
~1700 Strong C=0 stretch (carbonyl)
~1570, ~1450 Medium-Strong C=C stretch (aromatic ring)
C-H bend (aromatic, isolated
~870 Strong
H)
~740 Strong C-Br stretch

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

262 ~50 [M]* (with 2Br”°)

264 100 [M]* (with *Br7® and 1Br8t)
266 ~50 [M]* (with 2Br1)

233/235 Variable [M-CHO]*

183/185 Variable [M-Br]*

154 Variable [M-2Br]*

104 Variable [C7H4O]*

76 Variable [CeHa]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of 3,5-Dibromobenzaldehyde is accurately weighed and dissolved
in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry vial.[1][2]

e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing.[3]

e The solution is then transferred into a clean 5 mm NMR tube.[1]

e The sample is filtered through a small plug of glass wool in a Pasteur pipette if any solid
particles are present to avoid magnetic field distortions.[2]

Instrumentation and Data Acquisition:

o The NMR spectrum is acquired on a spectrometer operating at a specific proton frequency
(e.g., 400 or 500 MHz).
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e The sample is placed in the spectrometer's magnet.
e The magnetic field is shimmed to achieve homogeneity.
e For H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
and enhance the signal-to-noise ratio.

e The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o A few milligrams of 3,5-Dibromobenzaldehyde are ground with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[4]

» A portion of the mixture is placed in a pellet press and compressed under high pressure to
form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):
» A small amount of the solid sample is placed directly onto the ATR crystal.[5]
e Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded
first.

The sample is then placed in the instrument's sample compartment.

The sample spectrum is recorded, and the background is automatically subtracted.
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e The spectrum is typically recorded in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - El):

¢ A small amount of the 3,5-Dibromobenzaldehyde sample is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas
chromatography.[7][8]

e The sample is vaporized in the ion source.[7][8]

e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing the ejection of an electron to form a molecular ion (M*) and fragment ions.[9][10]

Mass Analysis and Detection:

e The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector).[8][10]

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][10]
e The separated ions are detected by an electron multiplier or a similar detector.
e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,5-Dibromobenzaldehyde.
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Data Processing & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114249#spectroscopic-data-for-3-5-
dibromobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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